REACTION_SMILES
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[Na+:30].[O:1]=[C:2]1[N:3]([CH3:5])[C:6](=[O:7])[N:8]([CH3:9])[CH:4]([c:11]2[c:12]([OH:27])[cH:13][c:14]([NH:17][S:18](=[O:19])(=[O:20])[c:21]3[cH:22][cH:23][cH:24][cH:25][cH:26]3)[cH:15][cH:16]2)[N:10]1[CH3:28].[OH-:29].[OH2:31]>>[CH:4]([c:11]1[c:12]([OH:27])[cH:13][c:14]([NH:17][S:18](=[O:19])(=[O:20])[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:15][cH:16]1)=[O:29]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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CN1C(=O)N(C)C(c2ccc(NS(=O)(=O)c3ccccc3)cc2O)N(C)C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1C(=O)N(C)C(c2ccc(NS(=O)(=O)c3ccccc3)cc2O)N(C)C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=Cc1ccc(NS(=O)(=O)c2ccccc2)cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |